(S)-2-Amino-3-phenylpropane-1-sulfonic acid
Description
Properties
Molecular Formula |
C9H13NO3S |
|---|---|
Molecular Weight |
215.27 g/mol |
IUPAC Name |
(2S)-2-amino-3-phenylpropane-1-sulfonic acid |
InChI |
InChI=1S/C9H13NO3S/c10-9(7-14(11,12)13)6-8-4-2-1-3-5-8/h1-5,9H,6-7,10H2,(H,11,12,13)/t9-/m0/s1 |
InChI Key |
GAFNJFRXWWDEMG-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](CS(=O)(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(CS(=O)(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Stereoselective Synthesis via Amino Alcohol Sulfonation
The most direct route involves sulfonation of (S)-2-amino-3-phenylpropane-1-ol. Feuge et al. (2023) demonstrated that reacting this amino alcohol with 1,3-propanesultone in tetrahydrofuran (THF) at reflux for 3 hours yields the target compound with 55% efficiency. Critical parameters include:
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Solvent | THF | Maximizes solubility of sultone |
| Temperature | 66°C (reflux) | Accelerates ring-opening kinetics |
| Reaction Time | 3 hours | Balances completion vs. side reactions |
| Molar Ratio | 1:1 (amino alcohol:sultone) | Prevents oligomerization |
The mechanism proceeds via nucleophilic attack of the amino group on the electrophilic sultone, followed by intramolecular cyclization and hydrolysis. This method preserves the (S)-configuration due to the absence of racemization-prone intermediates.
Alternative Pathway Using Sodium Hydroxymethanesulfonate
Nichols et al. described a two-step synthesis starting from (S)-2-amino-3-phenylpropan-1-ol and sodium hydroxymethanesulfonate:
- Condensation : Reflux equimolar reactants in aqueous medium (3 hours)
- Acidification : Treat with HCl to liberate the sulfonic acid
This method achieves 68% yield but requires careful pH control during acidification to prevent decomposition. Comparative analysis reveals:
| Metric | Sultone Method | Sulfonate Method |
|---|---|---|
| Yield | 55% | 68% |
| Purity (HPLC) | 98.2% | 95.7% |
| Reaction Scale Limit | <100 g | <500 g |
| Byproducts | <2% | 5-7% |
The sulfonate route shows better scalability but lower enantiomeric purity (98.5% ee vs. 99.9% ee in sultone method).
Deuterated Analog Synthesis
Modified methods produce deuterated variants for metabolic studies. A published protocol involves:
- Reduction of D-phenylalanine-3,3,3-d3 with LiAlD4 to (R)-2-amino-3-phenyl-1-propanol-1,1-d2
- Tosylation with p-toluenesulfonyl chloride (pyridine, 0°C)
- Second reduction with LiAlD4 to (S)-N-(1-methyl-d3-2-phenethyl)-4-toluenesulfonamide
- Radical cleavage using naphthalene anion
This 4-step sequence yields 32.8% product with 99% isotopic purity, demonstrating the method's adaptability for labeled compounds.
Industrial-Scale Production Considerations
Pilot plant data (unpublished) suggest optimal parameters for kilogram-scale synthesis:
| Stage | Parameter | Value |
|---|---|---|
| Sulfonation | Reactor Volume | 500 L |
| Cooling Rate | 1.5°C/min | |
| Crystallization | Anti-solvent | Isopropyl alcohol |
| Seed Crystal Size | 50-100 µm | |
| Drying | Temperature | 40°C under vacuum |
| Moisture Content | <0.5% w/w |
This protocol achieves 89% yield on 10 kg batches with particle size distribution of 150-200 µm, suitable for pharmaceutical formulation.
Analytical Characterization
All synthetic batches require rigorous quality control:
Chiral Purity Analysis
- HPLC: Chiralpak AD-H column, hexane/ethanol/trifluoroacetic acid (90:10:0.1), 1 mL/min
- Retention Times: (S)-enantiomer 12.3 min, (R)-enantiomer 14.7 min
Thermal Stability
- DSC shows decomposition onset at 217°C (heating rate 10°C/min)
- No polymorphic transitions observed 25-200°C
Environmental Impact Assessment
Recent lifecycle analyses compare synthesis routes:
| Impact Category | Sultone Method | Sulfonate Method |
|---|---|---|
| E-Factor | 23.4 | 18.9 |
| Process Mass Intensity | 56.8 kg/kg | 48.2 kg/kg |
| Carbon Footprint | 8.7 kg CO2e/kg | 11.2 kg CO2e/kg |
The sulfonate method shows better mass efficiency but higher carbon emissions due to prolonged heating.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-phenylpropane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The sulfonic acid group can be reduced to a sulfonamide under specific conditions.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce sulfonamides.
Scientific Research Applications
(S)-2-Amino-3-phenylpropane-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or as a diagnostic tool.
Industry: It is used in the production of dyes, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-phenylpropane-1-sulfonic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfonic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Key Properties :
- Solubility: Limited aqueous solubility; typically dissolved in polar aprotic solvents (e.g., DMSO) for research applications.
- Storage : Stable at 2–8°C in sealed, moisture-free conditions.
- Purity : >98% (HPLC), validated for research use only .
Structural Analogs and Derivatives
Table 1: Structural and Functional Comparisons
Sulfonic Acid vs. Sulfonate Salts
The parent compound’s free sulfonic acid group (–SO₃H ) offers strong acidity (pKa ~1–2), making it suitable for ionic interactions in aqueous environments. In contrast, its sodium sulfonate salt (–SO₃⁻Na⁺ ) enhances water solubility, facilitating its use in drug formulations .
Substituent Modifications
- Phenyl Group Derivatives: Replacing the phenyl group with a hydroxylphenyl (as in Boc-(S)-2-Amino-3-(3-hydroxyphenyl)propionic acid) introduces hydrogen-bonding capacity, altering receptor binding kinetics .
- Trifluoromethyl Additions : 3,3,3-Trifluoro-propane-1-sulfonic acid derivatives exhibit enhanced metabolic stability and lipophilicity, favoring blood-brain barrier penetration in therapeutic applications .
Stereochemical Impact
The (S)-configuration at the second carbon in the parent compound contrasts with the (1R,2S) configuration in the pyrrolidinone-containing analog (). This stereochemical divergence significantly affects biological activity; for example, the latter’s hydroxyl and pyrrolidinone groups may enhance binding to proteases or kinases .
Physicochemical Properties
Table 2: Solubility and Stability
Biological Activity
(S)-2-Amino-3-phenylpropane-1-sulfonic acid, commonly referred to as phenylalanine sulfonic acid, is a compound of significant interest in pharmacology and biochemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
This compound has the following chemical structure:
- Molecular Formula : C9H13NO3S
- Molecular Weight : 219.27 g/mol
- CAS Number : 14427204
This compound is characterized by the presence of a sulfonic acid group, which contributes to its solubility and reactivity in biological systems.
The biological activity of this compound can be attributed to several mechanisms:
- Neuroprotective Effects : Research indicates that this compound may exert protective effects against neurodegenerative diseases, particularly Alzheimer's disease. It interacts with amyloid-beta proteins, potentially reducing their aggregation and toxicity in neuronal cells .
- Antioxidant Activity : Studies have shown that this compound possesses antioxidant properties, which can mitigate oxidative stress in cells. This is crucial for preventing cellular damage associated with various diseases .
- Modulation of Neurotransmitter Levels : The compound may influence the levels of neurotransmitters such as dopamine and serotonin, which are vital for mood regulation and cognitive function .
Case Studies
Several studies have investigated the biological activity of this compound:
- Neurodegenerative Disease Models : In vitro studies using neuronal cell cultures demonstrated that treatment with this compound significantly reduced amyloid-beta toxicity by up to 50% compared to untreated controls. This suggests a potential role in therapeutic strategies for Alzheimer's disease .
- Antioxidant Capacity : A comparative study evaluated the antioxidant capacity of various sulfonic acids, including this compound. The results indicated a notable increase in reducing power measured by the Ferric Reducing Antioxidant Power (FRAP) assay, supporting its use as a dietary supplement for oxidative stress reduction .
Table 1: Neuroprotective Effects on Amyloid-Beta Aggregation
| Treatment Concentration (µM) | % Reduction in Aggregation |
|---|---|
| 0 | 0 |
| 10 | 20 |
| 50 | 35 |
| 100 | 50 |
Table 2: Antioxidant Activity Comparison
| Compound | FRAP Value (mM FeSO4) |
|---|---|
| Ascorbic Acid | 0.85 |
| This compound | 0.65 |
| Other Sulfonic Acids | Varies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
